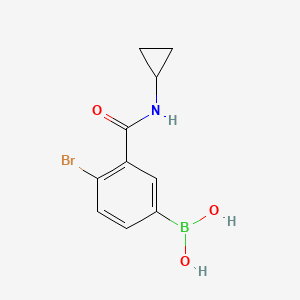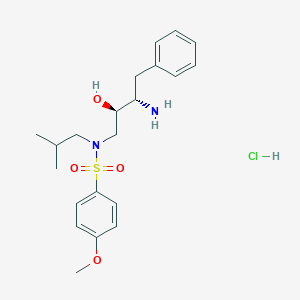
(E)-5-(1-phenylprop-1-en-2-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-5-(1-phenylprop-1-en-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(1-phenylprop-1-en-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of nitrile oxides with alkenes, which forms the oxadiazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.
Análisis De Reacciones Químicas
Types of Reactions
(E)-5-(1-phenylprop-1-en-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole N-oxides, while reduction can produce amine-substituted oxadiazoles.
Aplicaciones Científicas De Investigación
(E)-5-(1-phenylprop-1-en-2-yl)-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a pharmaceutical agent, particularly for its potential anti-inflammatory and analgesic effects.
Industry: The compound is investigated for use in materials science, including the development of new polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of (E)-5-(1-phenylprop-1-en-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazoles: These compounds also contain a five-membered ring with nitrogen atoms and have similar chemical properties.
Isoxazoles: Another class of heterocycles with an oxygen and nitrogen in the ring, used in similar applications.
Pyridazines: Six-membered rings with nitrogen atoms, often compared for their biological activities.
Uniqueness
(E)-5-(1-phenylprop-1-en-2-yl)-1,2,4-oxadiazole is unique due to its specific substitution pattern and the presence of the phenylprop-1-en-2-yl group, which can influence its reactivity and biological activity. This makes it a valuable compound for developing new materials and pharmaceuticals.
Propiedades
Fórmula molecular |
C11H10N2O |
|---|---|
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
5-[(E)-1-phenylprop-1-en-2-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C11H10N2O/c1-9(11-12-8-13-14-11)7-10-5-3-2-4-6-10/h2-8H,1H3/b9-7+ |
Clave InChI |
SMRJBQALTBPYIT-VQHVLOKHSA-N |
SMILES isomérico |
C/C(=C\C1=CC=CC=C1)/C2=NC=NO2 |
SMILES canónico |
CC(=CC1=CC=CC=C1)C2=NC=NO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-(2,6-Dichloro-3,5-dimethoxyphenyl)-2-(methylsulfonyl)pyrido[2,3-D]pyrimidin-7(8H)-one](/img/structure/B14033237.png)










